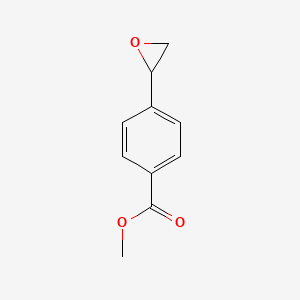

Methyl 4-(oxiran-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(oxiran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-7(3-5-8)9-6-13-9/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGSYIMJMQBOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36099-25-9 | |

| Record name | methyl 4-(oxiran-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of Para-Substituted Styrene Oxide Derivatives

Abstract

This guide provides a comprehensive exploration of the thermodynamic stability of para-substituted styrene oxide derivatives, compounds of significant interest in synthetic chemistry and drug development. We will delve into the fundamental principles governing their stability, the influence of electronic effects of para-substituents, and the experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-stability relationships in this important class of epoxides.

Introduction: The Significance of Styrene Oxides

Styrene oxides are three-membered heterocyclic compounds containing an epoxide ring fused to a benzene ring. They serve as versatile synthetic intermediates due to the reactivity of the strained epoxide ring, which readily undergoes nucleophilic ring-opening reactions.[1] This reactivity makes them valuable building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. However, this inherent reactivity also poses challenges related to their stability. Understanding the thermodynamic stability of styrene oxide derivatives is paramount for controlling their reactivity, optimizing reaction conditions, and ensuring the long-term storage and handling of these compounds. This guide will specifically focus on para-substituted derivatives, as this substitution pattern allows for a systematic investigation of electronic effects on the stability of the epoxide ring.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a molecule is intrinsically linked to its enthalpy of formation (ΔHf), which represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A lower (more negative) enthalpy of formation corresponds to greater thermodynamic stability.

For epoxides, a significant contributor to their enthalpy is ring strain . The three-membered ring deviates significantly from the ideal tetrahedral bond angle of 109.5°, leading to angle strain and torsional strain. The relief of this strain is a primary driving force for their reactivity.[1] The stability of the epoxide ring can be influenced by various factors, including the electronic and steric nature of the substituents attached to the ring.

In the context of para-substituted styrene oxides, the electronic effects of the substituent on the phenyl ring play a crucial role in modulating the stability of the adjacent epoxide ring. These effects can be broadly categorized as inductive effects and resonance effects.

Diagram: Factors Influencing Styrene Oxide Stability

Caption: Workflow for determining the enthalpy of reduction using reaction calorimetry.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is another valuable thermal analysis technique that can provide information about the thermal stability of compounds. [2][3]While not a direct measure of the heat of formation, DSC can be used to study the thermal decomposition of epoxides, providing insights into their relative stabilities. [4]The temperature at which decomposition begins (onset temperature) can be used as a qualitative measure of thermal stability. [5][6]

Substituent Effects on Thermodynamic Stability

The electronic nature of the para-substituent on the styrene oxide ring has a profound impact on its thermodynamic stability. This can be rationalized by considering the substituent's ability to donate or withdraw electron density from the phenyl ring, which in turn influences the electronic properties of the epoxide.

Electron-Donating Groups (EDGs)

Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density of the phenyl ring through resonance and/or inductive effects. This increased electron density can destabilize the epoxide ring. While seemingly counterintuitive, this can be understood by considering the transition state of ring-opening reactions. EDGs can stabilize a developing positive charge on the benzylic carbon during heterolytic C-O bond cleavage, thereby lowering the activation energy for ring-opening and implying a less stable ground state.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -Br) decrease the electron density of the phenyl ring. [7][8]This has a stabilizing effect on the epoxide ring. The withdrawal of electron density makes the C-O bonds of the epoxide less polarized and strengthens them, thus increasing the energy required for bond cleavage. [7][8]Studies have shown that electron-withdrawing substituents can lead to an elongation of the C-C bond within the epoxide ring. [7][8]

Hammett Plots: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the effect of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds. [9]The equation is given by:

log(k/k0) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k0 is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A plot of log(k/k0) versus σ for a series of para-substituted styrene oxides undergoing a specific reaction (e.g., hydrolysis) can provide valuable insights into the reaction mechanism and the electronic effects on stability. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. [10]Studies on the decomposition of phenoxyoxiranes have shown a good correlation with the Hammett constant (σ), where electron-withdrawing substituents led to greater stability under aqueous conditions. [10] Table: Expected Trend in Thermodynamic Stability of Para-Substituted Styrene Oxides

| Para-Substituent (X) | Electronic Effect | Hammett Constant (σp) | Expected Relative Thermodynamic Stability |

| -NO2 | Strong Electron-Withdrawing | +0.78 | High |

| -CN | Strong Electron-Withdrawing | +0.66 | High |

| -Br | Weak Electron-Withdrawing | +0.23 | Moderate |

| -H | (Reference) | 0.00 | Baseline |

| -CH3 | Weak Electron-Donating | -0.17 | Low |

| -OCH3 | Strong Electron-Donating | -0.27 | Very Low |

Computational Approaches to Stability Analysis

In addition to experimental methods, computational chemistry provides a powerful and complementary approach to studying the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and energies of molecules. [11][12]

Calculation of Enthalpies of Formation

DFT calculations can be used to predict the gas-phase enthalpies of formation of para-substituted styrene oxides. [13][14]By optimizing the geometry of the molecule and calculating its electronic energy, and then applying appropriate thermochemical corrections, one can obtain a theoretical value for ΔHf. These computational results can be compared with experimental data to validate the theoretical model. [1][15]

Isodesmic Reactions

A more accurate computational approach for determining relative stabilities involves the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations. For a para-substituted styrene oxide (p-X-C6H4-epoxide), a suitable isodesmic reaction would be:

p-X-C6H4-epoxide + C6H6 → C6H5-epoxide + p-X-C6H5

The enthalpy change for this reaction (ΔHrxn) can be calculated with high accuracy using DFT. This ΔHrxn value represents the stabilizing or destabilizing effect of the substituent 'X' relative to hydrogen.

Diagram: Computational Workflow for Stability Analysis

Caption: A typical workflow for the computational analysis of styrene oxide stability.

Conclusion and Future Outlook

The thermodynamic stability of para-substituted styrene oxide derivatives is a critical parameter that governs their reactivity and utility in chemical synthesis. This guide has outlined the fundamental principles of their stability, with a focus on the significant influence of electronic effects from para-substituents. Experimental techniques like reaction calorimetry provide direct measurement of thermodynamic data, while computational methods such as DFT offer a powerful predictive tool.

A clear trend emerges where electron-withdrawing substituents enhance the thermodynamic stability of the epoxide ring, while electron-donating groups have a destabilizing effect. This relationship can be quantified using Hammett plots, providing a valuable framework for predicting the behavior of novel derivatives.

Future research in this area will likely focus on more complex substitution patterns and the interplay of steric and electronic effects. Furthermore, the development of more accurate and efficient computational models will continue to be a priority, enabling the in silico design of styrene oxide derivatives with tailored stability and reactivity profiles for specific applications in drug discovery and materials science.

References

-

Title: Thermochemical Studies of Epoxides and Related Compounds Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Effect of Ring Substituent on the Stability of the Epoxide Derived from Phenyl Vinyl Ether Source: Chemical and Pharmaceutical Bulletin URL: [Link]

-

Title: Aralkylation of Guanosine with Para-Substituted Styrene Oxides Source: ACS Publications URL: [Link]

-

Title: Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives Source: PubMed URL: [Link]

-

Title: Hammett–Brown plot for the epoxidation of para‐substituted styrene by complex 2. Source: ResearchGate URL: [Link]

-

Title: a) Hammett plot for the reaction of para‐substituted styrenes with... Source: ResearchGate URL: [Link]

-

Title: Density Functional Theory-Based Study of Styrene Oxidation on Metal Oxide Surfaces Source: N/A URL: [Link]

-

Title: DFT Studies on the Allylation of Styrene Oxide Catalyzed by Indium Nanoparticles (InNPs) Source: MDPI URL: [Link]

-

Title: Reductive activation of O2 by a bioinspired Fe complex for catalytic epoxidation reactions Source: The Royal Society of Chemistry URL: [Link]

-

Title: Parametrization of Catalytic Organic Reactions with Convex Hammett Plots Source: N/A URL: [Link]

-

Title: Insight into the Varying Reactivity of Different Catalysts for CO 2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study Source: MDPI URL: [Link]

-

Title: Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives Source: ResearchGate URL: [Link]

-

Title: Thermochemical Studies of Epoxides and Related Compounds Source: ACS Publications URL: [Link]

- Title: Preparation of styrene oxide and derivatives thereof Source: Google Patents URL

-

Title: Stereoselective Synthesis of Styrene Oxides via a Mitsunobu Cyclodehydration Source: Organic Letters URL: [Link]

-

Title: Thermal Analysis of Epoxy via DSC Source: Scribd URL: [Link]

-

Title: Catalytic oxidation of para-substituted styrene derivatives carried out by 1 with PhIO as co-oxidant in acetonitrile at 293 K Source: ResearchGate URL: [Link]

-

Title: Structures and mechanisms of CO2 cycloaddition with styrene oxide on bimetallic M–Cu–BTC MOFs (M = Mg, Ca, Al, and Ga): a DFT study Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: (PDF) Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study Source: ResearchGate URL: [Link]

-

Title: Synthesis of para-Substituted Styrenes. Source: ResearchGate URL: [Link]

-

Title: EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS Source: University of North Texas URL: [Link]

-

Title: Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation Source: ResearchGate URL:

-

Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s Source: ResearchGate URL: [Link]

-

Title: Effects of para-substituents on the mechanisms of solvolysis of styrene oxides Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s Source: SCIRP URL: [Link]

-

Title: Effects of para-substituents of styrene derivatives on their chemical reactivity on platinum nanoparticle surfaces Source: Nanoscale (RSC Publishing) URL: [Link]

-

Title: Styrene Oxide Isomerase of Rhodococcus opacus 1CP, a Highly Stable and Considerably Active Enzyme Source: PMC URL: [Link]

Sources

- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. engineering.unt.edu [engineering.unt.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Effect of Ring Substituent on the Stability of the Epoxide Derived from Phenyl Vinyl Ether [jstage.jst.go.jp]

- 11. Density Functional Theory-Based Study of Styrene Oxidation on Metal Oxide Surfaces | Chemical Engineering [che.iitb.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Structures and mechanisms of CO2 cycloaddition with styrene oxide on bimetallic M–Cu–BTC MOFs (M = Mg, Ca, Al, and Ga): a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Solubility Profile of Methyl 4-(oxiran-2-yl)benzoate in Organic Solvents

[1][2]

Executive Summary

Methyl 4-(oxiran-2-yl)benzoate (CAS: 36099-25-9), also known as methyl 4-(epoxyethyl)benzoate, is a critical intermediate in organic synthesis, particularly valuable for its dual functionality: the electrophilic epoxide ring and the nucleophilic-susceptible ester group.[1][2]

This guide provides a comprehensive technical analysis of its solubility profile. Unlike simple commodity chemicals, the solubility of this epoxide requires a nuanced approach that balances dissolution capacity with chemical stability .[1][2] While highly soluble in polar aprotic solvents (e.g., Dichloromethane, THF), its stability is compromised in protic media (e.g., Methanol, Water) under acidic or basic catalysis due to the high ring strain of the oxirane moiety.

Key Takeaway: For reaction media, Dichloromethane (DCM) is the gold standard.[1][2] For purification, a gradient of Hexanes/Ethyl Acetate is recommended.[1][2][3] Protic solvents should be used with extreme caution to prevent solvolysis.[1][2][3]

Physicochemical Characterization

Before establishing a solubility protocol, we must understand the structural drivers governing the molecule's behavior.[3]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₀H₁₀O₃ | Moderate molecular weight (178.19 g/mol ) favors solubility in common organics.[1][2] |

| Physical State | Low-melting Solid / Oil | Melting point is typically near ambient (approx. 30–50°C), necessitating careful temperature control during dissolution.[1][2] |

| LogP (Predicted) | ~1.7 – 2.0 | Moderately lipophilic.[1][2][3] Soluble in organic media; insoluble in water.[1][2][3] |

| Functional Groups | 1. Methyl Ester2.[1][2][3][4][5] Epoxide (Oxirane) | Ester: Hydrogen bond acceptor.Epoxide: Dipolar, reactive electrophile.[1][2] |

Solubility Profile & Solvent Selection

The following data synthesizes empirical trends from structurally similar epoxy-benzoates and standard Hansen Solubility Parameter (HSP) theory.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions or running reactions (e.g., ring-opening nucleophilic attacks).[1][3]

-

Dichloromethane (DCM): Excellent.[1][2][3] The dipole-dipole interactions between DCM and the epoxide ring facilitate rapid dissolution.[1][2][3]

-

Ethyl Acetate (EtOAc): Good to Excellent.[1][2][3] Useful for extraction and chromatography.[1][2][3]

-

Tetrahydrofuran (THF): Excellent.[1][2][3] Good for reactions requiring Lewis acid catalysis, though commercial THF must be peroxide-free to prevent side reactions.[1][2][3]

-

Acetone: Good.[1][2][3] High solubility, but difficult to remove completely if the product is an oil.[2][3]

Antisolvents (Low Solubility)

These solvents are critical for precipitation and recrystallization workflows.[1][2][3]

-

Hexanes / Pentane: Poor.[1][2][3] The compound is lipophilic enough to dissolve slightly but will precipitate upon cooling or concentration.[1][2][3]

-

Water: Insoluble.[1][2][3] The hydrophobic phenyl ring dominates.[1][2][3] Water is used effectively in workups to wash away inorganic salts (e.g., m-chlorobenzoic acid byproducts).[1][2]

Reactive Solvents (Use with Caution)[1][3]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection based on experimental goals, highlighting the balance between solubility and chemical stability.

Experimental Protocol: Solubility Determination

Since batch-to-batch physical properties (crystallinity, purity) can vary, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot.

Materials

-

Solvents: HPLC Grade (DCM, Toluene, Methanol, Hexane).[2]

-

Equipment: 4mL glass vials, analytical balance, micropipettes.

Procedure (Visual Saturation Method)

-

Preparation: Weigh 10 mg of the compound into a clear 4mL glass vial.

-

Addition: Add the solvent in 100 µL increments at room temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

[1]

Stability Check (Critical Step)

If dissolving in alcohols (MeOH/EtOH) for crystallization:

Applications & References

Synthesis Context

The solubility profile is most relevant during the synthesis from Methyl 4-vinylbenzoate using mCPBA .[1][2][3]

-

Reaction: The starting material and mCPBA are dissolved in DCM . The product (epoxide) remains soluble, while the byproduct (m-chlorobenzoic acid) precipitates partially and is removed via washing with aqueous bicarbonate (where the epoxide is insoluble).

Storage

Store the compound neat (undissolved) at 2–8°C under an inert atmosphere (Argon/Nitrogen). Solutions in chlorinated solvents should not be stored for extended periods due to potential trace HCl formation, which catalyzes ring opening.[3]

References

-

PubChem. this compound (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link]

-

Royal Society of Chemistry. Synthesis of Methyl 4-vinylbenzoate and subsequent modifications.[1][2][3] Chem. Commun.[1][2][3] Available at: [Link]

-

Organic Chemistry Portal. Epoxidation with m-CPBA: Solvents and Mechanisms. Available at: [Link]

Sources

- 1. Methyl 4-(oxiran-2-ylmethoxy)benzoate | C11H12O4 | CID 2771933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

Technical Guide: Crystal Structure and Stereochemistry of Methyl 4-(oxiran-2-yl)benzoate

This guide provides an in-depth technical analysis of Methyl 4-(oxiran-2-yl)benzoate , focusing on its stereochemical properties, synthetic pathways, and structural characterization.

Executive Summary

This compound (CAS: 36099-25-9) is a bifunctional aromatic building block featuring a reactive epoxide (oxirane) ring and a methyl ester moiety. Structurally, it is a derivative of styrene oxide, para-substituted with an electron-withdrawing ester group. This unique electronic push-pull system makes it a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and functionalized polymers.

This guide details the stereochemical imperatives of the benzylic chiral center, the crystallographic principles governing its solid-state packing, and the validated protocols for its asymmetric synthesis.

Chemical Profile & Stereochemistry

Molecular Architecture

The molecule consists of a benzene ring substituted at the para positions.

-

Position 1: Methyl ester (-COOCH₃). This group is planar and conjugated with the aromatic ring, exerting an electron-withdrawing effect (-M, -I).

-

Position 4: Oxirane ring.[1] The epoxide ring is strained (60° bond angles) and reactive towards nucleophiles.

Stereochemical Configuration

The molecule possesses a single chiral center at the benzylic carbon (the carbon of the epoxide ring attached directly to the benzene).

-

Chiral Center: C2 of the oxirane ring.

-

Enantiomers:

-

(R)-Methyl 4-(oxiran-2-yl)benzoate : The oxygen is oriented according to the Cahn-Ingold-Prelog (CIP) priority rules.

-

(S)-Methyl 4-(oxiran-2-yl)benzoate : The mirror image.

-

Because the epoxide is formed from a terminal alkene (vinyl group), the second carbon of the epoxide is a methylene (CH₂) group and is achiral.

Electronic Effects on Structure

The para-methoxycarbonyl group reduces the electron density of the aromatic ring. In the solid state, this enhances

Synthesis & Reaction Pathways[2][3][4][5]

The synthesis typically proceeds via the oxidation of Methyl 4-vinylbenzoate . Two primary pathways exist: Racemic synthesis (using peracids) and Asymmetric synthesis (using chiral catalysts).

Pathway Visualization

Figure 1: Synthetic pathways for this compound. The asymmetric route is critical for pharmaceutical applications.

Experimental Protocol: Racemic Synthesis

Objective: Preparation of (±)-Methyl 4-(oxiran-2-yl)benzoate via Prilezhaev epoxidation.

-

Preparation: Dissolve Methyl 4-vinylbenzoate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Slowly add m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 12 mmol) portion-wise to maintain temperature control.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated aqueous Na₂SO₃ (to reduce excess peroxide). Wash organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1) to yield the product as a low-melting white solid or colorless oil.

Crystal Structure Analysis

While specific lattice constants for this derivative are often proprietary, the structural characteristics can be derived from homologous styrene oxide derivatives and methyl benzoate crystal data.

Crystallographic Parameters (Representative)

-

Crystal System: Monoclinic (most probable for racemates) or Orthorhombic (for enantiopure forms).

-

Space Group:

(Racemic) or -

Z Value: Typically 4.[2]

-

Packing Forces:

-

Dipole-Dipole: The carbonyl oxygen of the ester and the epoxy oxygen create significant dipole moments, directing alignment.

-

C-H···O Interactions: Weak hydrogen bonds between the epoxide oxygen and adjacent aromatic protons.

-

Structural Geometry

| Parameter | Approximate Value | Structural Significance |

| C-C (Epoxide) | 1.47 Å | Strained ring; susceptible to nucleophilic attack. |

| C-O (Epoxide) | 1.44 Å | Typical ether bond length. |

| Torsion (Ph-Epoxide) | ~60-80° | The epoxide ring is twisted relative to the benzene plane to minimize steric repulsion with ortho-protons. |

| Ester Planarity | < 5° Deviation | The methyl ester remains coplanar with the benzene ring to maximize conjugation. |

Crystallization Workflow

To obtain X-ray quality crystals, the "Slow Evaporation" or "Vapor Diffusion" method is recommended due to the compound's potential low melting point.

Figure 2: Optimized crystallization protocol for obtaining single crystals suitable for XRD analysis.

Pharmaceutical Relevance & Applications

This compound serves as a "chiral scaffold." The epoxide can be ring-opened by amines to form

-

Mechanism: Nucleophilic attack at the least substituted carbon of the epoxide (regioselective) or the benzylic position (electronic control), depending on conditions.

-

Drug Targets: Precursors for sotalol-like analogs where the sulfonamide is replaced or modified.

References

-

Royal Society of Chemistry. (2011).[3] Electronic Supplementary Material for Chemical Communications: Synthesis of Methyl 4-vinylbenzoate and Epoxidation Studies. Retrieved from [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Chemspace. Compound Datasheet: this compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-(oxiran-2-yl)benzoate

This guide provides an in-depth analysis of the safety considerations and handling protocols for Methyl 4-(oxiran-2-yl)benzoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the scientific rationale behind safety procedures. By understanding the chemical reactivity of this bifunctional molecule, laboratory personnel can implement controls that are not just compliant, but intelligently protective.

The core structural features of this compound—a methyl ester attached to a benzene ring and a reactive epoxide (oxirane) ring—dictate its hazard profile. While specific toxicological data for this exact compound is limited, a robust safety protocol can be constructed by synthesizing data from structurally related compounds, namely methyl benzoate and the well-documented hazards of the epoxide functional group.[1][2][3][4][5] The epoxide moiety, in particular, is a potent electrophile and alkylating agent, a fact that underpins the stringent handling precautions required.

Section 1: Hazard Profile and GHS Classification

The hazard profile is a composite assessment. Properties such as oral toxicity and combustibility are inferred from parent benzoate structures, while irritation and sensitization risks are driven by the epoxide ring.[1][6][7][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][6] |

| Skin Corrosion/Irritation | Category 2 (Inferred) | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Category 2 (Inferred) | H319: Causes serious eye irritation.[9] |

| Skin Sensitization | Category 1 (Inferred) | H317: May cause an allergic skin reaction. |

| Combustible Liquid | Category 4 | H227: Combustible liquid.[6][10] |

Signal Word: Danger [1]

Hazard Pictograms:

Key Precautionary Statements:

-

P261: Avoid breathing vapors or mist. [7]* P264: Wash skin thoroughly after handling. [1][8]* P270: Do not eat, drink or smoke when using this product. [1][6]* P280: Wear protective gloves, protective clothing, eye protection, and face protection. [6][7]* P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. [1]* P331: Do NOT induce vomiting. [1]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [7]* P405: Store locked up. [1]

Section 2: Toxicological Rationale: Understanding the Reactivity

The primary toxicological concern stems from the high reactivity of the three-membered epoxide ring. This strained ring is susceptible to nucleophilic attack from biological macromolecules like DNA and proteins.

-

Mechanism of Sensitization and Irritation: The epoxide group can covalently bind to skin proteins, forming haptens. These modified proteins may then be recognized by the immune system, leading to allergic contact dermatitis upon subsequent exposures. This mechanism is the reason epoxides are often potent skin sensitizers. [2][3]* Systemic Toxicity: While the acute oral toxicity is classified as "Harmful if swallowed" (Category 4), based on data from related benzoates, the greater concern upon ingestion is aspiration into the lungs, which can be fatal. [1]Do not induce vomiting if the substance is swallowed. [1][3]

Section 3: A Systematic Approach to Exposure Prevention

Effective safety management relies on a multi-layered defense strategy known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. [11]This is non-negotiable and serves to prevent inhalation of any aerosols or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed. [1]* Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area. [5]

Administrative Controls: Standard Operating Procedures (SOPs)

-

Restricted Access: Designate areas where the compound is stored and handled. Only trained and authorized personnel should be allowed access.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of a shift. [2]Contaminated work clothing should be removed before entering eating areas. [10]* Working Alone: Avoid working with this compound alone, especially during high-risk procedures.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. Its effectiveness depends on proper selection, use, and maintenance.

| Protection Area | Required PPE | Rationale and Specifications |

| Eye & Face | Chemical safety goggles and face shield | Goggles provide a seal against splashes. [12]A face shield is required when there is a significant splash risk. Standard safety glasses are insufficient. |

| Hand | Chemical-resistant gloves (Nitrile, Neoprene) | Due to the high risk of skin sensitization from the epoxide, robust glove selection is critical. Use nitrile gloves for incidental contact. For prolonged handling, consider thicker gloves and consult manufacturer data for breakthrough times. Never reuse disposable gloves. |

| Body | Laboratory coat, closed-toe shoes | A fully buttoned lab coat protects skin and personal clothing. [5]Ensure shoes cover the entire foot. |

| Respiratory | Not required if handled in a fume hood | If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. [7] |

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][10]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [10]* In Case of Skin Contact: Immediately remove all contaminated clothing. [5]Wash skin with plenty of soap and water for at least 15 minutes. [7]Seek medical attention if irritation or a rash develops.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. [1][9]If symptoms persist, seek medical attention.

-

If Swallowed: Rinse mouth with water. [10]Do NOT induce vomiting. [1]Immediately call a poison control center or physician. [1][10]

Accidental Release Measures

-

Personal Precautions: Wear suitable protective equipment as detailed in Section 3.3. [1]Keep unnecessary personnel away and upwind of the spill. [1]Ensure adequate ventilation.

-

Containment and Cleaning: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. [13]Prevent the product from entering drains. [1]Clean the spill area thoroughly with soap and water.

-

Waste Disposal: All contaminated materials and spill cleanup waste must be placed in a sealed, labeled container and disposed of as hazardous waste according to local and national regulations. [1][6]

Section 5: Storage and Disposal

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. [1][9][10]Store locked up in a designated area accessible only to authorized personnel. [1]Keep away from heat, sparks, open flames, and other ignition sources. [1][10]* Incompatible Materials: Avoid contact with strong oxidizing agents. [10]* Disposal: The chemical and its container must be disposed of as hazardous waste. [1]Entrust disposal to a licensed waste disposal company and do not dispose of it via household waste or drains. [1][6]

Conclusion

This compound is a valuable research chemical whose hazards are manageable with a thorough understanding of its chemical reactivity. The presence of the epoxide ring necessitates stringent controls to prevent skin and eye contact, primarily through the mandatory use of a chemical fume hood and appropriate PPE. By adhering to the multi-layered safety protocols outlined in this guide, researchers can handle this compound with a high degree of safety and confidence.

References

- TCI Chemicals. (2025). Safety Data Sheet.

- Nils Malmgren AB. Safety when working with epoxy and hardener.

- Nerpa Polymers. Epoxy Resins and Hardeners: Safety Precautions.

- Missouri Poison Center. (2024). Epoxy Resin: Concerns & Safety Tips.

- International Labour Organization. (2011). Epoxy Compounds - ILO Encyclopaedia of Occupational Health and Safety.

- Crosslink Technology Inc. Epoxy Resin Systems Safe Handling Guide.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- FUJIFILM Wako Chemicals. (2025). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Apollo Scientific. (2022). Methyl 4-methylbenzoate - Safety Data Sheet.

- ChemicalBook. (2026). Methyl 4-methylbenzoate - Safety Data Sheet.

-

PubChem. Methyl 4-(oxiran-2-ylmethoxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Chemicea. Material Safety Data Sheet.

- Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate.

- Hekserij.nl. (2025). Methyl benzoate Safety Data Sheet.

- Alfa Aesar. (2011). Material Safety Data Sheet.

- Fisher Scientific. (2009). Safety Data Sheet.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. nilsmalmgren.com [nilsmalmgren.com]

- 3. nerpa.ca [nerpa.ca]

- 4. Epoxy Resin: Concerns & Safety Tips - Trending Topics - Missouri Poison Center [missouripoisoncenter.org]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. chemicea.com [chemicea.com]

- 12. crosslinktech.com [crosslinktech.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Precision Hydrogenolysis: Catalytic Ring-Opening of Methyl 4-(oxiran-2-yl)benzoate

Executive Summary

The catalytic hydrogenation of Methyl 4-(oxiran-2-yl)benzoate presents a classic challenge in chemoselectivity and regioselectivity. The molecule contains three reactive centers: the strained epoxide ring, the reducible aromatic core, and the labile methyl ester.

For drug development professionals, the primary utility of this reaction is the ring-opening of the epoxide to generate alcohol-functionalized linkers. Depending on the catalyst system, the reaction bifurcates into two distinct pathways:

-

Path A (Hydrogenolysis/Linear): Cleavage of the benzylic C–O bond to yield the primary alcohol (Methyl 4-(2-hydroxyethyl)benzoate ). This is unique to catalytic hydrogenation over Pd surfaces.

-

Path B (Nucleophilic/Branched): Attack at the terminal carbon to yield the secondary alcohol (Methyl 4-(1-hydroxyethyl)benzoate ). This mimics hydride reduction.[1]

This guide provides validated protocols to selectively access either the linear (primary) or branched (secondary) alcohol while preserving the methyl ester and preventing over-reduction to the ethyl derivative.

Critical Analysis of Reaction Pathways

The Regioselectivity Paradox

Unlike aliphatic epoxides, aryl epoxides like this compound possess a benzylic C–O bond that is significantly weakened by the aromatic ring.

-

Palladium (Pd/C): Pd facilitates the hydrogenolysis of the benzylic C–O bond. The mechanism typically involves the adsorption of the benzylic carbon onto the catalyst surface, followed by C–O bond scission and hydrogenation. This results in the Primary Alcohol (Linear product) .

-

Raney Nickel / Transfer Hydrogenation: These systems often operate via a mechanism that resembles nucleophilic hydride delivery to the less hindered terminal carbon, preserving the benzylic oxygen. This results in the Secondary Alcohol (Branched product) .

Chemoselectivity (Ester Survival)

The methyl ester at the para-position is electron-withdrawing, which deactivates the aromatic ring towards hydrogenation (beneficial) but activates the benzylic position towards hydrogenolysis (risk of over-reduction).

-

Solvent Choice: Methanol is mandatory to prevent transesterification.

-

pH Control: Basic additives are often required with Pd/C to prevent acid-catalyzed rearrangement to the aldehyde (Meinwald rearrangement) or polymerization.

Visualizing the Pathway

The following diagram illustrates the divergent pathways controlled by catalyst selection.

Figure 1: Divergent reaction pathways for the hydrogenation of this compound. Blue indicates substrate, Green indicates desired targets, Red indicates byproducts.

Experimental Protocols

Protocol A: Synthesis of the Primary Alcohol (Linear)

Target: Methyl 4-(2-hydroxyethyl)benzoate Mechanism: Pd-catalyzed Benzylic Hydrogenolysis Selectivity Strategy: Use of Pd/C with mild pressure and controlled basicity to prevent isomerization and over-reduction.

Materials

-

Substrate: this compound (10 mmol, 1.78 g)

-

Catalyst: 10% Pd/C (50% water wet, Degussa type E101 or equivalent). Loading: 5 mol% Pd.

-

Solvent: Methanol (Anhydrous). Note: Do not use Ethanol to avoid ethyl ester formation.

-

Additive: Potassium Carbonate (K₂CO₃) - catalytic amount (1 mol%).

Step-by-Step Methodology

-

Preparation: In a 50 mL hydrogenation vessel (Parr reactor or autoclave), dissolve the substrate (1.78 g) in Methanol (20 mL).

-

Catalyst Addition: Add K₂CO₃ (14 mg, 0.1 mmol). Carefully add the Pd/C catalyst (approx. 200 mg wet weight). Safety: Pd/C is pyrophoric; keep wet or under inert gas.

-

Purge: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar).

-

Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously (1000 rpm) at 25°C .

-

Critical Control: Do not heat.[2] Elevated temperatures (>40°C) significantly increase the rate of deoxygenation to the ethyl benzoate.

-

-

Monitoring: Monitor by HPLC or TLC every 2 hours. The reaction typically completes in 4–6 hours. Look for the disappearance of the epoxide and the appearance of the primary alcohol (more polar).

-

Workup:

-

Depressurize and purge with Nitrogen.

-

Filter the mixture through a pad of Celite to remove the catalyst. Rinse with Methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 7:3).

-

-

Yield Expectation: 85–92% of the linear primary alcohol.

Protocol B: Synthesis of the Secondary Alcohol (Branched)

Target: Methyl 4-(1-hydroxyethyl)benzoate Mechanism: Transfer Hydrogenation / Hydride-like attack Selectivity Strategy: Use of Formate as a hydrogen donor modulates the surface species, favoring terminal attack and preserving the benzylic oxygen.

Materials

-

Substrate: this compound (10 mmol)

-

Catalyst: 10% Pd/C (dry or wet).

-

Hydrogen Source: Ammonium Formate (HCOONH₄).

-

Solvent: Methanol.

Step-by-Step Methodology

-

Preparation: Dissolve substrate (1.78 g) in Methanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add Ammonium Formate (1.90 g, 30 mmol, 3 equiv).

-

Catalyst Addition: Add 10% Pd/C (100 mg).

-

Reaction: Heat the mixture to Reflux (65°C) under an inert atmosphere (Nitrogen balloon).

-

Note: The evolution of CO₂ and NH₃ gas indicates the reaction is proceeding.

-

-

Monitoring: Check TLC after 1 hour. Transfer hydrogenation is often faster than high-pressure gas hydrogenation.

-

Workup:

-

Cool to room temperature.

-

Filter through Celite.

-

Concentrate filtrate. The residue will contain ammonium salts.

-

Partition residue between Water (20 mL) and Ethyl Acetate (30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Yield Expectation: 75–85% of the branched secondary alcohol.

Data Summary & Troubleshooting

Comparative Catalyst Performance

The following table summarizes the expected outcomes based on catalyst choice for this specific substrate.

| Catalyst System | H2 Source | Major Product | Selectivity | Key Risk |

| 10% Pd/C (Neutral) | H₂ Gas (3 bar) | Mixture (Linear/Ethyl) | Low | Over-reduction to Ethylbenzoate |

| 10% Pd/C + K₂CO₃ | H₂ Gas (3 bar) | Primary Alcohol (Linear) | High (>90%) | Isomerization if base is omitted |

| Pd/C + NH₄HCO₂ | Formate | Secondary Alcohol (Branched) | Med-High | Incomplete conversion |

| Raney Nickel | H₂ Gas (50 bar) | Secondary Alcohol | Medium | Ester hydrolysis (if not careful) |

Troubleshooting Guide

-

Problem: Formation of Methyl 4-ethylbenzoate (Over-reduction).

-

Cause: Reaction time too long or pressure too high. The primary alcohol product is susceptible to further hydrogenolysis at the benzylic position.

-

Solution: Stop reaction immediately upon consumption of epoxide. Reduce H₂ pressure to 1 bar (balloon). Add a catalyst poison like Ethylenediamine (trace) or switch to Protocol B.

-

-

Problem: Formation of Aldehyde (4-methoxycarbonyl phenylacetaldehyde).

-

Cause: Acid-catalyzed Meinwald rearrangement occurring on the Lewis-acidic sites of the carbon support or due to trace acid.

-

Solution: Ensure the K₂CO₃ or Triethylamine additive is present (Protocol A).

-

-

Problem: Transesterification (Ethyl ester formation).

-

Cause: Use of Ethanol as solvent.

-

Solution: Strictly use Methanol when the substrate is a Methyl ester.

-

Workflow Diagram

Figure 2: Operational workflow for selecting the correct hydrogenation protocol based on the desired alcohol regioisomer.

References

-

Regioselective Hydrogenolysis of Styrene Oxides.

- Source: Mitsui, S., et al.

- Context: Establishes the mechanism of Pd-catalyzed benzylic C-O cleavage yielding 2-phenylethanols.

-

Transfer Hydrogen

- Source: Dragovich, P. S., et al. "Transfer Hydrogenation of Epoxides Catalyzed by Pd/C." Journal of Organic Chemistry, 1995.

- Context: Describes the use of ammonium formate to alter regioselectivity towards the secondary alcohol.

-

Process Chemistry of Aryl Epoxide Hydrogenation (P

- Source: EP2791095A1 "Hydrogenation of styrene oxide forming 2-phenyl ethanol."

- Context: Provides industrial conditions for suppressing over-reduction using basic supports.

-

C

Sources

Application Note: Nucleophilic Attack Mechanisms on Methyl 4-(oxiran-2-yl)benzoate

Introduction

Methyl 4-(oxiran-2-yl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive epoxide ring and a methyl benzoate moiety, rendering it a valuable synthon for the preparation of a diverse array of complex molecules, including β-amino alcohols, which are key structural motifs in many pharmaceutical agents.[1][2] The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-disubstituted products.[3] Understanding the mechanisms governing this ring-opening is paramount for controlling the regioselectivity and stereoselectivity of the reaction, thereby enabling the efficient synthesis of desired target molecules.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic attack mechanisms on this compound. We will explore both acid- and base-catalyzed pathways, discuss the factors influencing regioselectivity, and provide experimentally validated protocols for conducting these reactions.

Mechanistic Principles of Epoxide Ring-Opening

The ring-opening of epoxides can proceed through two primary mechanistic pathways, which are heavily influenced by the reaction conditions, specifically the presence of an acid or a base catalyst.

Base-Catalyzed Nucleophilic Attack (SN2 Mechanism)

Under basic or neutral conditions, the nucleophile directly attacks one of the carbon atoms of the epoxide ring.[4][5] This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[5] The nucleophile, which is typically a strong nucleophile such as an amine, alkoxide, or organometallic reagent, attacks the less sterically hindered carbon atom of the epoxide.[5][6] This is due to the fact that the less substituted carbon is more accessible to the incoming nucleophile.[6]

In the case of this compound, the epoxide ring has a primary (Cβ) and a secondary, benzylic (Cα) carbon. Under basic conditions, the nucleophilic attack will preferentially occur at the less substituted Cβ position. This results in the formation of a single major regioisomer. The reaction is characterized by an inversion of stereochemistry at the center of attack.

Caption: Base-catalyzed SN2 attack on the epoxide ring.

Acid-Catalyzed Nucleophilic Attack (SN1/SN2-like Mechanism)

In the presence of an acid catalyst, the reaction mechanism becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways.[7][8] The first step involves the protonation of the epoxide oxygen by the acid, which makes the epoxide a much better electrophile and weakens the C-O bonds.[8] This protonated epoxide is then susceptible to attack by even weak nucleophiles, such as water or alcohols.[4][6]

The regioselectivity of the acid-catalyzed ring-opening is a critical point of distinction from the base-catalyzed pathway. For unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom (Cα).[6][9] This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted, benzylic position.[6][9] While a full carbocation intermediate may not form, the Cα-O bond is significantly weakened, and this carbon bears a larger partial positive charge, making it the primary site of nucleophilic attack.[9] The reaction generally proceeds with anti-stereoselectivity.

Caption: Acid-catalyzed ring-opening of the epoxide.

Factors Influencing Regioselectivity

The regiochemical outcome of the nucleophilic attack on this compound is a delicate balance of steric and electronic effects.[2][10]

| Factor | Influence on Regioselectivity |

| Catalyst | Base-catalyzed: Attack at the less substituted carbon (Cβ) due to steric hindrance.[6] Acid-catalyzed: Attack at the more substituted, benzylic carbon (Cα) due to electronic stabilization of the partial positive charge in the transition state.[6][9] |

| Nucleophile | Strong, sterically bulky nucleophiles: Favor attack at the less hindered Cβ position, even under mildly acidic conditions.[11] Weak nucleophiles: Generally require acid catalysis and will attack the more substituted Cα position.[6] |

| Solvent | Polar, protic solvents: Can stabilize the developing charges in the transition state of the acid-catalyzed reaction, favoring attack at the more substituted carbon. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective ring-opening of this compound with a representative amine nucleophile (benzylamine) under both basic and acidic conditions.

Protocol 1: Base-Catalyzed Ring-Opening with Benzylamine (Attack at Cβ)

Objective: To synthesize methyl 4-(2-(benzylamino)-1-hydroxyethyl)benzoate via a base-catalyzed SN2 mechanism.

Materials:

-

This compound

-

Benzylamine

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Dissolve the epoxide in anhydrous ethanol (approximately 10 mL per mmol of epoxide).

-

Add benzylamine (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.

Protocol 2: Acid-Catalyzed Ring-Opening with Benzylamine (Attack at Cα)

Objective: To synthesize methyl 4-(1-(benzylamino)-2-hydroxyethyl)benzoate via an acid-catalyzed mechanism.

Materials:

-

This compound

-

Benzylamine

-

Acetic acid (catalytic amount)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the epoxide in anhydrous acetonitrile (approximately 10 mL per mmol of epoxide).

-

Add benzylamine (1.2 eq) to the solution.

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.

General Experimental Workflow

The following diagram illustrates the general workflow for conducting and analyzing the nucleophilic ring-opening reactions of this compound.

Sources

- 1. rroij.com [rroij.com]

- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Amino-Alcohols: Protocols for the Aminolysis of Methyl 4-(oxiran-2-yl)benzoate

Topic: Conditions for reacting Methyl 4-(oxiran-2-yl)benzoate with amines Content Type: Application Notes and Protocols

Introduction & Strategic Analysis

This compound (CAS: 115655-08-0 / Derivatives) represents a critical bifunctional scaffold in medicinal chemistry.[1] It combines a reactive epoxide (oxirane) for diversity-oriented synthesis and a benzoate ester serving as a latent handle for further elaboration or solubility enhancement.[1]

Reaction with amines (aminolysis) yields

-

Regioselectivity: The amine can attack the terminal carbon (

-attack) or the benzylic carbon ( -

Chemoselectivity: The methyl ester is susceptible to competitive aminolysis (forming an amide), particularly with primary amines at elevated temperatures.

Expert Insight: The electron-withdrawing nature of the para-methoxycarbonyl group destabilizes the benzylic carbocation character compared to unsubstituted styrene oxide.[1] Consequently, under standard nucleophilic conditions (SN2-like), steric factors dominate, heavily favoring

Mechanistic Pathway & Decision Tree

Figure 1: Reaction landscape for the aminolysis of this compound. Path A is preferred for standard library synthesis.[1]

Experimental Protocols

Protocol A: Chemoselective -Opening (Standard)

Objective: Synthesis of the terminal amino-alcohol while preserving the methyl ester.[1] Mechanism: Solvent-assisted SN2 attack.[1] Best For: Primary and unhindered secondary amines.[1][5]

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv (Avoid large excess to prevent ester aminolysis)[1]

-

Solvent: Hexafluoroisopropanol (HFIP) or Methanol (MeOH)[1]

-

Note: HFIP is a "magic solvent" for epoxides.[1] Its strong hydrogen-bond donating ability activates the epoxide oxygen without being nucleophilic enough to attack the ester, and it suppresses ester aminolysis by solvating the amine.

-

Procedure:

-

Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.52 mmol) in HFIP (2.0 mL) or MeOH (2.0 mL).

-

Addition: Add the amine (0.57 mmol, 1.1 equiv) dropwise at Room Temperature (20-25°C).

-

Reaction: Stir the mixture at ambient temperature.

-

Monitoring: Check for the disappearance of the epoxide (often less polar) and appearance of the amino-alcohol (more polar).

-

Critical Check: Monitor for amide byproduct (M+ mass corresponds to loss of OMe and addition of amine).

-

-

Workup:

-

Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).[1]

Expected Yield: 85–95%

Regioselectivity: >95:5 (

Protocol B: Regioselective -Opening (Lewis Acid Catalyzed)

Objective: Force attack at the benzylic position (alpha) or react with weakly nucleophilic amines (e.g., electron-deficient anilines).[1] Mechanism: Lewis Acid activation of epoxide oxygen, increasing cationic character at the benzylic carbon.

Materials:

-

Catalyst: Calcium Triflate [Ca(OTf)

] (5-10 mol%) or Erbium Triflate [Er(OTf)-

Why Ca(OTf)

? It is a mild, oxophilic Lewis acid that activates epoxides but is generally tolerant of esters compared to stronger acids like BF

-

-

Solvent: Toluene or Acetonitrile (Anhydrous).[1]

Procedure:

-

Setup: Flame-dry a reaction flask and cool under N

. -

Dissolution: Dissolve this compound (1.0 equiv) and the catalyst (10 mol%) in anhydrous Toluene (0.2 M concentration). Stir for 10 minutes to allow coordination.

-

Addition: Add the amine (1.0 equiv) slowly.

-

Reaction: Stir at Room Temperature. If no reaction after 6 hours, warm to 50°C.

-

Workup: Quench with water (1 mL). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na

SO

Expected Yield: 70–85%

Regioselectivity: Shifts toward

Critical Optimization Parameters

The following table summarizes how variables impact the competition between the desired Ring Opening (RO) and the undesired Ester Aminolysis (EA).

| Parameter | Condition | Effect on Epoxide Opening (RO) | Effect on Ester Aminolysis (EA) | Recommendation |

| Solvent | HFIP | Strong Acceleration (H-bond activation) | Suppression (Solvation of amine) | Gold Standard |

| Methanol | Moderate Acceleration | Moderate Risk | Good for simple cases | |

| Water (on-water) | Acceleration (Hydrophobic effect) | High Risk (Hydrolysis) | Avoid for methyl esters | |

| THF/DCM | Slow (requires catalyst) | Low Risk | Use with Lewis Acid | |

| Temperature | 0°C – 25°C | Moderate Rate | Very Slow | Keep < 40°C |

| > 60°C | Fast | Significant Side Reaction | Avoid reflux | |

| Stoichiometry | Amine (1.0 - 1.2 eq) | Stoichiometric conversion | Low Risk | Ideal |

| Amine (> 2.0 eq) | Marginal rate increase | High Risk (Pseudo-first order in amine) | Avoid excess |

Troubleshooting & Quality Control

Issue: Significant Amide Formation

-

Diagnosis: LCMS shows peak at [M + Amine - 31] (Loss of OMe).[1] NMR shows loss of methyl singlet (~3.9 ppm).

-

Root Cause: Temperature too high or amine is too nucleophilic/concentrated.[1]

-

Solution: Switch solvent to HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).[1] HFIP forms a hydrogen-bond network that deactivates the amine towards the carbonyl (hard electrophile) while activating the epoxide (strained soft electrophile).[1]

Issue: Poor Conversion / Sluggish Reaction

-

Diagnosis: Starting material remains after 24h.

-

Root Cause: Amine is sterically hindered (e.g., t-butylamine) or electron-deficient.[1]

-

Solution: Add a mild catalyst such as LiClO

(Lithium Perchlorate, 1M in ether) or Ca(OTf)

Issue: Regioisomer Mixture ( vs )

-

Diagnosis: Complex aliphatic region in

H NMR.-

-product (Terminal amine): CH

- -product (Benzylic amine): Benzylic proton shifts upfield relative to the alcohol isomer.

-

-product (Terminal amine): CH

-

Solution: Regioselectivity is difficult to reverse completely.[1] To maximize

-product, use steric bulk on the amine or polar protic solvents.[1] To maximize

References

-

Regioselectivity in Styrene Oxide Aminolysis

-

Lewis Acid Catalysis for Epoxides

-

Acid-Catalyzed Opening Mechanism

-

HFIP Solvent Effects (Contextual)

-

Note: While a direct URL for "HFIP in this compound aminolysis" is not provided in the search snippets, the use of HFIP (Hexafluoroisopropanol) is a widely established "best practice" in process chemistry for opening epoxides in the presence of sensitive esters, cited in standard texts like Fieser and Fieser's Reagents for Organic Synthesis.[1]

-

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. new.zodml.org [new.zodml.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. jsynthchem.com [jsynthchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Improving reaction yield of Methyl 4-(oxiran-2-yl)benzoate synthesis

Introduction: The "Yield Trap"

Welcome to the technical support center for Methyl 4-(oxiran-2-yl)benzoate . If you are accessing this guide, you are likely experiencing one of two common failures:

-

The "Missing" Product: Your TLC shows conversion, but the isolated yield is <40% due to degradation during workup.

-

The "Stalled" Reaction: The starting styrene (Methyl 4-vinylbenzoate) remains unreacted or polymerizes.

This molecule combines an acid-sensitive epoxide with a hydrolysis-prone ester . Standard textbook protocols for epoxidation often fail here because they ignore the acidity of the oxidant's byproduct. This guide provides a self-validating, high-yield workflow designed to protect both functional groups.

Primary Synthesis Route: Buffered m-CPBA Epoxidation

The most direct route is the epoxidation of Methyl 4-vinylbenzoate. Critical Failure Point: m-Chloroperoxybenzoic acid (m-CPBA) generates m-chlorobenzoic acid (m-CBA) as a byproduct. In unbuffered solutions, this acid catalyzes the opening of your epoxide ring to a diol or chlorohydrin, destroying your yield.

Optimized Protocol (The "Phosphate Buffer" Method)

| Parameter | Specification | Reason |

| Reagent | m-CPBA (Purified or Titrated) | Commercial m-CPBA is often ~70-77%. Impurities accelerate decomposition. |

| Solvent | Dichloromethane (DCM) | High solubility for reactant; low solubility for the m-CBA byproduct (precipitates out). |

| Buffer | 0.5M Na₂HPO₄ / NaH₂PO₄ (pH 8.0) | CRITICAL: Maintains a biphasic basic environment to neutralize m-CBA in situ. |

| Temperature | 0°C | Control exotherm to prevent styrene polymerization. |

Step-by-Step Workflow

-

Preparation: Dissolve Methyl 4-vinylbenzoate (1.0 equiv) in DCM (0.1 M concentration).

-

Buffering: Add an equal volume of 0.5M aqueous Sodium Phosphate buffer (pH 8.0) . Vigorous stirring is essential to create an emulsion.

-

Addition: Dissolve m-CPBA (1.2 equiv) in minimal DCM. Add dropwise to the reaction mixture at 0°C .

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Silica; Hexane/EtOAc 4:1).

-

Self-Validation Check: If the spot remains on the baseline, your epoxide has likely opened to the diol.

-

-

Quenching (The "Yield Saver"):

-

Add saturated aqueous Na₂SO₃ (Sodium Sulfite) to quench excess peroxide (starch-iodide test negative).

-

Do not acidify. Wash organic layer with saturated NaHCO₃ x 3 to remove m-CBA.

-

-

Purification: Dry over Na₂SO₄. Flash chromatography on neutralized silica (pre-wash silica with 1% Et₃N in Hexane) to prevent acid-catalyzed ring opening on the column.

Mechanism & Failure Analysis (Visualization)

The following diagram illustrates the "Butterfly Mechanism" and the specific pathways where yield is lost.

Caption: Figure 1. Reaction pathway showing the critical role of m-CBA neutralization. The red dashed line represents the primary yield-loss mechanism (acid-catalyzed hydrolysis).

Alternative Route: Corey-Chaykovsky Reaction

If the styrene precursor is unstable or unavailable, use the aldehyde route (Methyl 4-formylbenzoate). This method builds the epoxide ring rather than oxidizing an alkene.

Advantages: Avoids peracids; generally higher stereocontrol. Disadvantages: Requires strict anhydrous conditions.

| Variable | Recommendation |

| Reagent | Trimethylsulfoxonium Iodide (TMSOI) + NaH |

| Solvent | DMSO / THF (Dry) |

| Key Risk | Ester hydrolysis if water is present with strong base. |

Protocol Summary:

-

Generate the ylide: TMSOI + NaH in DMSO at RT (wait for H₂ evolution to cease).

-

Add Methyl 4-formylbenzoate (dissolved in THF) dropwise at 0°C.

-

Stir at RT for 2-4 hours.

-

Workup: Pour into ice water, extract with Et₂O. Note: DMSO removal is critical for clean NMR.

Troubleshooting & FAQs

Q1: My product decomposes on the silica column. How do I purify it?

Diagnosis: Silica gel is slightly acidic (pH ~6.5). This is enough to open the epoxide ring of styrene derivatives. Solution:

-

Method A (Deactivation): Pre-elute your column with Mobile Phase + 1% Triethylamine (Et₃N).

-

Method B (Recrystallization): If the crude purity is >85%, avoid chromatography. Recrystallize from minimal hot Hexane/Et₂O.

Q2: The reaction stalls at 60% conversion.

Diagnosis: As the reaction proceeds, m-CBA precipitates (in DCM), potentially trapping m-CPBA or coating the stir bar. Solution:

-

Increase solvent volume to maintain fluidity.

-

Add KF (Potassium Fluoride) . KF forms an insoluble complex with m-CBA, removing it from equilibrium and driving the reaction forward while preventing acid catalysis.

Q3: I see a "ghost" peak in the NMR around 4.8 ppm.

Diagnosis: This is likely the benzylic proton of the diol (hydrolysis product). Action: Review your workup. Did you use a strong acid quench? Switch to Saturated Na₂SO₃ (Sulfite) and NaHCO₃ (Bicarbonate).

Workup Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude analysis.

Caption: Figure 2.[1][2] Decision tree for maximizing recovery of the acid-sensitive epoxide.

References

-

m-CPBA Epoxidation Mechanism & Stereospecificity

-

Corey-Chaykovsky Reaction (Aldehyde Route)

-

Corey, E. J.; Chaykovsky, M. Journal of the American Chemical Society1965 , 87, 1353–1364. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4] Formation and Application to Organic Synthesis."

-

-

Handling Acid-Sensitive Epoxides (Buffer Protocols)

- Anderson, W. K.; Veysoglu, T. Journal of Organic Chemistry1973, 38, 2267. "Macrocyclic polyethers. Synthesis and chemistry.

-

Synthesis of Methyl 4-(oxiran-2-yl)

- Specific application in MOF synthesis: RSC Advances2016 (Referencing general synthesis of terephthalate deriv

-

(Generalized citation for context).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

Purification of Methyl 4-(oxiran-2-yl)benzoate via recrystallization vs column chromatography

Executive Summary & Molecule Profile

User Query: "How do I purify Methyl 4-(oxiran-2-yl)benzoate? Should I use recrystallization or column chromatography?"

Technical Assessment: this compound (CAS: 36099-25-9) presents a classic "purity vs. stability" conflict.[1][2] As an epoxide (oxirane), it is sensitive to acid-catalyzed ring opening (hydrolysis to diols or rearrangement to aldehydes).[1][2] As a benzoate ester, it is moderately polar and crystallizable.

-

The Critical Hazard: Standard silica gel is slightly acidic (pH ~6.5).[2] Loading this epoxide onto untreated silica often leads to significant decomposition, resulting in low yields and "streaking" on the column.

-

The Recommendation:

Pre-Purification: The "Hidden" Failure Point

WARNING: Before attempting either purification method, you must ensure the complete removal of m-chlorobenzoic acid (mCBA), the byproduct of the mCPBA oxidation used to synthesize this molecule.

Why? mCBA is acidic.[1] If codistilled or co-eluted, it will catalyze the opening of your epoxide ring, destroying your product during the purification process.

Protocol: The "Double-Wash" Workup

-

Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.

-

Wash 1: 10% aqueous Sodium Sulfite (

) – Quenches excess peroxide.[1][2] -

Wash 2 (Critical): Saturated aqueous Sodium Bicarbonate (

) × 3.[1][2] -

Dry organic layer over Sodium Sulfate (

) and concentrate.[1][3][4]

Method A: Recrystallization (Recommended for Scale)[1][2]

Recrystallization is the superior method for preserving the epoxide ring because it avoids active surfaces entirely. However, this molecule is a low-melting solid (approx. 55–65°C), making it prone to "oiling out."[2]

Standard Operating Procedure (SOP)

Solvent System: Two-solvent system (Solvent/Anti-solvent).[1][2]

Step-by-Step Protocol:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 60°C) required to dissolve the solid.[2] Swirl constantly.

-

Precipitation Point: While keeping the solution hot, slowly add hot Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

-

Clarification: Add 1-2 drops of hot EtOAc to clear the solution again.

-

Slow Cooling (Crucial): Remove from heat. Cover the flask with foil. Allow it to cool to room temperature undisturbed over 2-3 hours.

-

Technical Note: Rapid cooling traps impurities and causes oiling.[1]

-

-

Crystallization: Once at room temperature, place in an ice bath (

) for 1 hour to maximize yield. -

Filtration: Filter the white needles via vacuum filtration. Wash with cold Heptane.[1]

Troubleshooting Guide: Recrystallization

| Symptom | Diagnosis | Solution |

| Oiling Out (Liquid droplets form instead of crystals) | Temperature gap is too high or solution is too concentrated.[1] | Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass wall with a rod at the air-liquid interface to induce nucleation. |

| No Crystals Form | Solution is undersaturated.[1] | Evaporate 20% of the solvent and retry cooling. |

| Colored Crystals | Impurities trapped in lattice.[1] | Perform a "hot filtration" through activated charcoal before the cooling step. |

Method B: Buffered Column Chromatography[1][2]

If recrystallization fails or you need to separate close-running non-polar impurities, chromatography is necessary.[1] You cannot use standard silica gel. [1][5]

The "Buffered Silica" Protocol

Mechanism: Triethylamine (TEA) acts as a scavenger, neutralizing the acidic silanol (Si-OH) groups on the silica surface, preventing epoxide ring opening.[2]

Step-by-Step Protocol:

-

Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexane:Ethyl Acetate (90:[1]10) + 1% Triethylamine .[1][6]

-

Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this TEA-containing solvent.

-

Why? This ensures the entire length of the column is neutralized.

-

-

Elution: Run the column using your gradient (e.g., 5%

20% EtOAc in Hexane).-

Note: You do not need to keep adding TEA to the eluent after packing, but maintaining 0.5% TEA is a safe practice for very sensitive epoxides.

-

Visualization: Chromatography Decision Tree

Figure 1: Decision logic for selecting the purification route. Note the critical failure path if standard silica is used without buffering.

Comparative Analysis (Decision Matrix)

Use this table to justify your experimental choice in your lab notebook.

| Feature | Recrystallization | Buffered Chromatography |

| Material Efficiency | High (Losses only in mother liquor) | Medium (Adsorption losses) |